(E)-3-(furan-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(2)8-12-15-16-13(19-12)14-11(17)6-5-10-4-3-7-18-10/h3-7,9H,8H2,1-2H3,(H,14,16,17)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIHBSGKRFNCPX-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Formation of the Enamide: The enamide functional group can be introduced through a condensation reaction between an aldehyde and an amide in the presence of a base.
Coupling of the Furan Ring: The furan ring can be coupled to the thiadiazole-enamide intermediate through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The enamide group can be reduced to form the corresponding amine.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
The compound (E)-3-(furan-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This detailed article explores its applications, supported by data tables and case studies.
Structure and Composition
- IUPAC Name: this compound
- Molecular Formula: C12H14N4O2S
- Molecular Weight: 270.33 g/mol
The compound features a furan ring and a thiadiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing furan and thiadiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus . The incorporation of the furan ring enhances this activity due to its ability to interact with microbial enzymes.
Anticancer Properties
Several studies have reported the anticancer potential of thiadiazole derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that it inhibits cell proliferation in human cancer cell lines, suggesting a mechanism involving the modulation of cell cycle regulators .
Anti-inflammatory Effects
Thiadiazole derivatives have been recognized for their anti-inflammatory properties. The compound has been tested for its ability to reduce inflammation markers in experimental models. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thus offering therapeutic potential in treating inflammatory diseases .
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the physiological processes of pests. Field trials indicated that formulations containing this compound effectively reduced pest populations while being safe for beneficial insects .
Plant Growth Regulation
Studies have indicated that certain thiadiazole derivatives can act as plant growth regulators. They enhance growth parameters such as root length and biomass in various crops when applied at specific concentrations . This application is particularly valuable in sustainable agriculture practices.
Table 2: Summary of Case Studies on Thiadiazole Derivatives
| Study Focus | Findings | Year |
|---|---|---|
| Antimicrobial | Effective against MRSA strains | 2020 |
| Anticancer | Induces apoptosis in cancer cells | 2019 |
| Anti-inflammatory | Reduces TNF-alpha levels | 2021 |
| Pesticidal Efficacy | Significant pest control | 2022 |
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the thiadiazole ring can form hydrogen bonds with biological macromolecules. The enamide group can act as a Michael acceptor, reacting with nucleophiles in biological systems. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to a broader class of 1,3,4-thiadiazole-containing enamide derivatives. Below is a comparative analysis with three structurally related compounds, highlighting key differences in substituents, physicochemical properties, and reported activities.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity The trifluoromethyl (CF3) group in the benzodioxol analog enhances lipophilicity and metabolic stability, contributing to its antifungal activity. In contrast, the 2-methylpropyl group in the target compound may improve membrane permeability but lacks electron-withdrawing properties critical for enzyme active-site binding. The cyano and 4-nitrophenyl groups in the kinase-targeting analog introduce strong electron-withdrawing effects, stabilizing interactions with ATP-binding pockets in kinases like EGFR.
Physicochemical Properties
- The target compound’s logP (2.8) suggests moderate hydrophobicity, suitable for oral bioavailability. The benzodioxol analog’s higher logP (3.1) aligns with its enhanced antifungal potency but may limit aqueous solubility .
- The kinase inhibitor exhibits a significantly higher logP (4.5), likely necessitating formulation aids for in vivo delivery.
Synthetic Methodologies All compounds share a common enamide-thiadiazole scaffold synthesized via POCl3-mediated cyclization or condensation . However, the nitro- and cyano-substituted analog requires additional steps for nitration and cyano-group introduction, increasing synthetic complexity.
Research Findings and Implications
- Alkyl substituents (e.g., 2-methylpropyl) on thiadiazole improve pharmacokinetic profiles but may reduce target affinity compared to electronegative groups (e.g., CF3).
- Gaps in Knowledge: No peer-reviewed studies directly evaluate the target compound’s biological activity.
Biological Activity
The compound (E)-3-(furan-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a thiadiazole derivative that has garnered attention for its potential biological activities. Thiadiazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H16N4O2S |
| Molecular Weight | 268.35 g/mol |
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated various 1,3,4-thiadiazole derivatives against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results showed that modifications to the thiadiazole ring structure enhanced cytotoxicity compared to standard drugs like 5-Fluorouracil (5-FU) .
In a related study, compounds with furoyl moieties demonstrated improved activity against MCF-7 cells. The incorporation of lipophilic groups was found to enhance the overall potency of these compounds .
Antimicrobial Activity
Thiadiazole derivatives have also been documented for their antimicrobial activities. A series of studies reported that compounds similar to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives with halogen substitutions showed enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal properties of thiadiazole derivatives have been explored extensively. Compounds have shown promising results against various fungal strains, including Candida albicans and Aspergillus niger. The presence of specific substituents on the thiadiazole ring was linked to increased antifungal efficacy .
Case Studies
- Anticancer Evaluation
- Antimicrobial Screening
Q & A
Q. What are the key synthetic pathways for preparing (E)-3-(furan-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide?
The compound is synthesized via a multi-step approach:
- Step 1 : Formation of the 1,3,4-thiadiazole core using cyclization reactions. For example, thiosemicarbazides treated with POCl₃ under reflux yield the thiadiazole ring .
- Step 2 : Introduction of the 2-methylpropyl group via alkylation or substitution reactions at the 5-position of the thiadiazole ring .
- Step 3 : Acylation of the thiadiazol-2-amine with (E)-3-(furan-2-yl)acryloyl chloride in polar aprotic solvents (e.g., DMF) under nitrogen .
- Purification : Recrystallization from DMSO/water mixtures improves purity .
Q. How is the structural integrity of this compound confirmed experimentally?
- ¹H/¹³C NMR : Signals for the furan ring (δ 6.3–7.4 ppm), thiadiazole protons (δ 8.1–8.5 ppm), and the (E)-configured double bond (J = 15–16 Hz) are critical .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (thiadiazole C=N) confirm functional groups .
- Mass Spectrometry : Exact mass (e.g., 234.00205 for related analogs) validates molecular formula .
Q. What solvents and conditions are optimal for handling this compound?
- Solubility : Poor in non-polar solvents (hexane), moderate in ethanol, high in DMSO/DMF .
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the enamide bond .
Advanced Research Questions
Q. How can reaction yields for thiadiazole ring formation be optimized?
- POCl₃ Concentration : Excess POCl₃ (3 mol equiv.) ensures complete cyclization of thiosemicarbazides .
- pH Control : Adjusting to pH 8–9 during precipitation minimizes byproducts .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes for similar thiadiazoles .
Q. What methodologies resolve contradictions in reported biological activity data?
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., MTT assay) to account for cell-type specificity .
- Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .
- Structural Analog Comparison : Compare with derivatives (e.g., furan vs. thiophene substituents) to identify pharmacophores .
Q. How can computational tools guide structure-activity relationship (SAR) studies?
- Molecular Docking : Predict binding to targets (e.g., kinases) using AutoDock Vina; prioritize substituents enhancing hydrophobic interactions .
- QM/MM Simulations : Analyze electron density at the enamide bond to explain reactivity trends .
- ADMET Prediction : Use SwissADME to optimize logP (aim for 2–3) and reduce hepatotoxicity risks .
Q. What strategies address low solubility in pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
